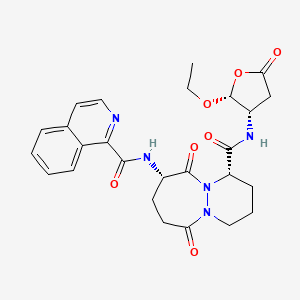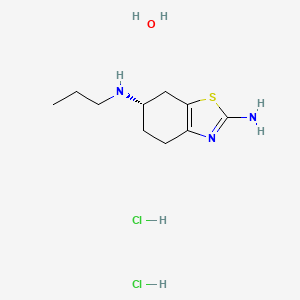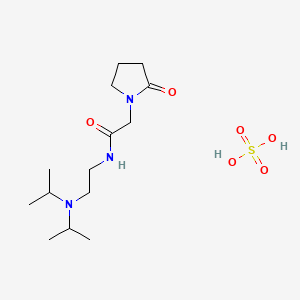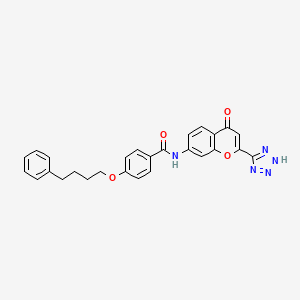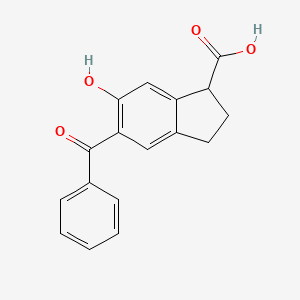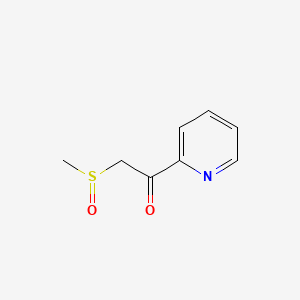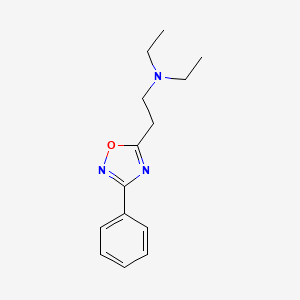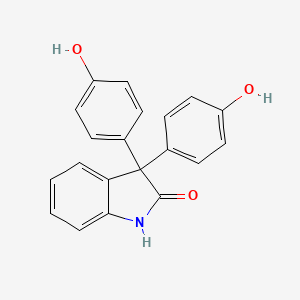
Oxyphenisatin
Übersicht
Beschreibung
Oxyphenisatin, also known as 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a synthetic compound that was historically used as a laxative. It is closely related to other laxatives such as bisacodyl, sodium picosulfate, and phenolphthalein. Due to its association with liver damage, this compound was withdrawn from the market in most countries in the early 1970s .
Wissenschaftliche Forschungsanwendungen
Oxyphenisatin wurde auf seine möglichen Anwendungen über seine Verwendung als Abführmittel hinaus untersucht. Neuere Forschungen haben seine antiproliferative Aktivität in Krebszelllinien untersucht, insbesondere in dreifach-negativen Brustkrebszellen (TNBC). Oxyphenisatinacetat, das Prodrug von this compound, hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt, indem es Autophagie, mitochondriale Dysfunktion und Apoptose induziert .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine enterohepatische Zirkulation und Interaktion mit zellulären Signalwegen. Es wurde gezeigt, dass es die Translation hemmt, indem es eukaryotische Translationsinitiationsfaktor 2 alpha (eIF2α)-Kinasen, GCN2 und PERK, phosphoryliert. Dies führt zur Aktivierung der AMP-aktivierten Proteinkinase (AMPK) und zur reduzierten Phosphorylierung von mTOR-Substraten (mammalian target of rapamycin), was letztendlich Autophagie und Apoptose induziert .
Wirkmechanismus
Target of Action
Oxyphenisatin, also known as Oxyphenisatine, is primarily used as a laxative . .
Mode of Action
It is known to undergo enterohepatic circulation , which suggests that it may interact with targets in the liver and gastrointestinal tract.
Biochemical Pathways
It is known that this compound has cathartic properties , suggesting that it may affect water and electrolyte transport in the intestines
Result of Action
This compound is known to have a laxative effect . Long-term use of this compound is associated with liver damage , suggesting that it may have molecular and cellular effects on the liver.
Action Environment
Factors such as the presence or absence of food, gastric function, liver metabolism, and drug-drug interactions can affect a drug’s pharmacokinetic parameters , and these factors may also influence the action of this compound.
Biochemische Analyse
Cellular Effects
Oxyphenisatin has been shown to inhibit the growth of certain breast cancer cell lines . This effect is associated with selective inhibition of translation, rapid phosphorylation of nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, and activation of AMP-activated protein kinase (AMPK)
Molecular Mechanism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatin involves the condensation of isatin with phenol. The ketone group of isatin is non-enolizable and can be protonated in strong acid, allowing the oxygen to be replaced by electron-rich moieties. This reaction leads to the formation of this compound, which can also be acetylated to form its acetate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxyphenisatin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nitriermittel unter sauren Bedingungen.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Alkohol-Derivate.
Substitution: Halogenierte oder nitrierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Oxyphenisatin ähnelt anderen diphenolichen Abführmitteln wie Bisacodyl, Natriumpicosulfat und Phenolphthalein. Seine einzigartige Struktur mit zwei Hydroxylgruppen an den aromatischen Ringen unterscheidet es von diesen Verbindungen.
Ähnliche Verbindungen:
- Bisacodyl
- Natriumpicosulfat
- Phenolphthalein
- Phenisatin
- Nicthis compound
- Cinnthis compound
- Cofisatine
Eigenschaften
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDACOMXKWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044528 | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-13-3 | |
| Record name | Oxyphenisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenisatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenisatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyphenisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenisatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxyphenisatin?
A1: While initially classified as an "irritant laxative," research suggests that this compound's primary mechanism of action involves inhibiting glucose absorption in the small intestine [, ]. This effect appears to be more potent than that of phloridzin, a known inhibitor of glucose transport [].
Q2: How does this compound affect fluid transport in the intestines?
A2: this compound, along with bisacodyl, can inhibit fluid absorption or induce secretion in the colon, potentially by increasing epithelial permeability rather than by stimulating adenylate cyclase activity [].
Q3: Does this compound interact with bacterial cells in the intestines?
A3: In vitro studies have shown that this compound, along with other diphenolic laxatives, can inhibit the growth of and cause potassium leakage from certain anaerobic bacterial strains [].
Q4: Recent studies have explored this compound acetate (OXY) as a potential anticancer agent. What mechanisms are thought to be involved?
A4: Research indicates that OXY triggers a cellular starvation response by inhibiting translation and activating nutrient-sensing pathways like GCN2, PERK, and AMPK, while suppressing mTOR signaling. This leads to autophagy, mitochondrial dysfunction, ROS generation, and ultimately, apoptosis through both intrinsic and extrinsic pathways [, ]. In ER-positive breast cancer cells, OXY also induces TNFα expression and TNFR1 degradation, suggesting autocrine receptor-mediated apoptosis [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H19NO3, and its molecular weight is 317.37 g/mol.
Q6: Is there information available about the material compatibility and stability of this compound under various conditions?
A6: The provided research abstracts do not offer specific details on the material compatibility and stability of this compound.
Q7: How do structural modifications of this compound affect its activity?
A7: Studies comparing this compound with its sulfate and acetate esters reveal that free phenolic groups are crucial for its inhibitory effects on active transport in the small intestine. Esterification of these groups significantly reduces or abolishes this activity [, ].
Q8: Have any new this compound derivatives shown improved anticancer activity?
A8: Yes, recent research has led to the development of substituted 1,3-dihydroindole-2-one analogues of this compound with improved in vivo tolerability and anticancer activity compared to the parent compound, while maintaining potent in vitro antiproliferative effects [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: this compound is absorbed from the gastrointestinal tract and undergoes enterohepatic circulation. It is excreted in the bile, primarily as conjugates []. Its sulfate and acetate esters are absorbed more slowly and primarily excreted unchanged in the feces [].
Q10: How does the route of administration affect this compound's efficacy as a laxative?
A10: Rectal administration of this compound, even in small doses, can effectively stimulate mass peristalsis in the colon []. This effect is dose-dependent and most pronounced in the proximal descending colon [].
Q11: What models have been used to study the effects of this compound on intestinal function?
A11: Researchers have employed various in vivo and in vitro models to study this compound's effects, including:
- In vivo: Perfusion studies in anesthetized rats [, , , ] and human subjects [, ] to assess glucose absorption and fluid transport.
- In vitro: Everted sacs of rat jejunum and colon [] to examine uptake, conjugation, and transport of this compound.
- Cell culture: Chang liver cells [, ] to assess cytotoxicity and metabolic effects.
Q12: What are the known toxic effects of this compound?
A12: this compound has been linked to liver damage, including hepatitis and cirrhosis [, , , , , , , ]. The risk appears to be higher with prolonged use [, , ] and in middle-aged women []. Some cases presented with features resembling autoimmune chronic active hepatitis [, , , , , , ].
Q13: What specific liver injury patterns have been associated with this compound?
A13: Reported histological findings include acute hepatitis with centrilobular necrosis [], chronic aggressive hepatitis [], cirrhosis [, , ], and liver cell failure [].
Q14: Were there any concerns raised about the safety of this compound that led to regulatory actions?
A14: Yes, concerns regarding this compound's hepatotoxicity led to its withdrawal from the Australian market [, ]. The decision was based on numerous reported cases of liver disease associated with its use [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

